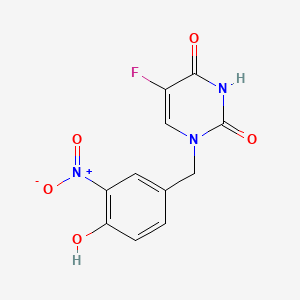
Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-
Overview
Description
Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA This compound is characterized by the presence of a fluorine atom at the 5-position and a 4-hydroxy-3-nitrobenzyl group at the 1-position of the uracil ring
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-1-(4-hydroxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione, also known as 5-fluorouracil (5-FU), is the nucleotide synthetic enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis and repair, making it a potential target for antimetabolite chemotherapy .
Mode of Action
5-FU is a uracil analog with a fluorine atom at the C-5 position . It enters target cells using the same transport mechanism as uracil . The cytotoxicity of 5-FU is attributed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of TS . This dual action disrupts essential biosynthetic processes and inhibits the normal function of macromolecules .
Biochemical Pathways
The inhibition of TS by 5-FU leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of deoxyuridine monophosphate (dUMP), which might lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the 5-FU metabolite FdUTP can be misincorporated into DNA .
Result of Action
The misincorporation of fluoronucleotides into RNA and DNA and the inhibition of TS by 5-FU disrupt DNA synthesis and repair, leading to lethal DNA damage . This results in cell death, making 5-FU an effective chemotherapeutic agent for a range of cancers, including colorectal and breast cancers, and cancers of the aerodigestive tract .
Action Environment
The action, efficacy, and stability of 5-FU can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It is known to inhibit thymidylate synthase, an enzyme essential for DNA synthesis. This inhibition disrupts the production of thymidine monophosphate (dTMP), leading to a decrease in DNA replication and repair . Additionally, the compound interacts with ribonucleotide reductase, further impeding DNA synthesis by reducing the availability of deoxyribonucleotides . These interactions highlight the compound’s potential as an antineoplastic agent.
Cellular Effects
The effects of Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- on cells are profound. It induces apoptosis in rapidly dividing cells by causing DNA damage and inhibiting DNA repair mechanisms . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can activate p53, a tumor suppressor protein, leading to cell cycle arrest and programmed cell death . Furthermore, it influences gene expression by incorporating into RNA, thereby disrupting normal RNA processing and function .
Molecular Mechanism
At the molecular level, Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- exerts its effects primarily through the inhibition of thymidylate synthase. By binding to the enzyme’s active site, it prevents the conversion of deoxyuridine monophosphate (dUMP) to dTMP, a critical step in DNA synthesis . This binding is facilitated by the fluorine atom at the 5-position of the pyrimidine ring, which enhances the compound’s affinity for thymidylate synthase . Additionally, the compound’s nitrobenzyl group may interact with other cellular targets, contributing to its overall cytotoxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluorouracil with a mixture of nitric and sulfuric acids to introduce the nitro group . The resulting compound is then reacted with 4-hydroxy-3-nitrobenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nitration and subsequent alkylation reactions, similar to the laboratory-scale methods described above.
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution of the fluorine atom can yield various substituted uracil derivatives.
Scientific Research Applications
Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action.
5-Chlorouracil: Another halogenated uracil derivative with potential anticancer properties.
5-Bromouracil: Used in research as a mutagen and in the study of DNA replication and repair.
Uniqueness
Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- is unique due to the presence of both a fluorine atom and a 4-hydroxy-3-nitrobenzyl group. This combination of functional groups may confer distinct biological activities and pharmacokinetic properties compared to other uracil derivatives .
Properties
IUPAC Name |
5-fluoro-1-[(4-hydroxy-3-nitrophenyl)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O5/c12-7-5-14(11(18)13-10(7)17)4-6-1-2-9(16)8(3-6)15(19)20/h1-3,5,16H,4H2,(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPUYXSTDJWALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C(=O)NC2=O)F)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234182 | |
| Record name | Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85093-36-3 | |
| Record name | Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085093363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(2-chloro-8-methylquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5272780.png)
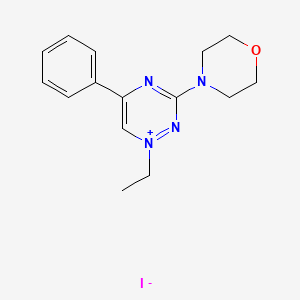
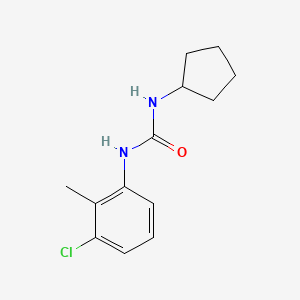
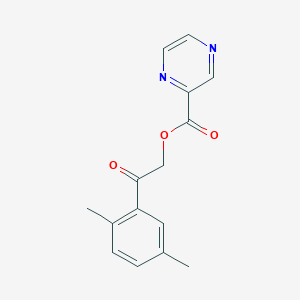
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5272806.png)
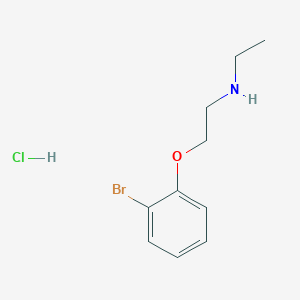

![N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide](/img/structure/B5272824.png)
![1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]cyclopropane-1-carboxamide](/img/structure/B5272835.png)
![6-methyl-3-(3-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5272856.png)
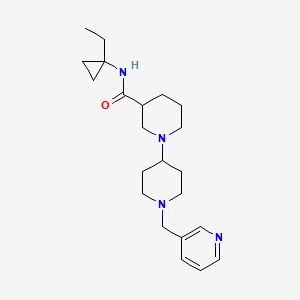
![4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5272865.png)
![1-HYDROXY-3-METHYL-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5272873.png)
![Ethyl 1-[4-(3-ethoxyphenoxy)butyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B5272876.png)
